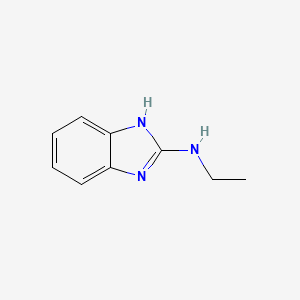

N-ethyl-1H-1,3-benzimidazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-ethyl-1H-1,3-benzimidazol-2-amine” is a compound that belongs to the benzimidazole class . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .

Molecular Structure Analysis

The molecular formula of “N-ethyl-1H-1,3-benzimidazol-2-amine” is C9H11N3 . The average mass is 161.204 Da and the monoisotopic mass is 161.095291 Da .

Chemical Reactions Analysis

Benzimidazole compounds have shown promising applications in biological and clinical studies . They possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses .

Physical And Chemical Properties Analysis

The density of “N-ethyl-1H-1,3-benzimidazol-2-amine” is 1.2±0.1 g/cm3. It has a boiling point of 340.1±25.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 58.4±3.0 kJ/mol .

科学的研究の応用

- Benzimidazoles, including N-ethyl-1H-1,3-benzimidazol-2-amine, have shown promise as antimicrobial agents. For instance, a novel series of 2-substituted benzimidazole derivatives demonstrated antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli. Additionally, some benzimidazoles exhibit antifungal activity against Candida albicans and Aspergillus niger .

- Researchers have synthesized functionalized benzimidazole derivatives with antioxidant properties. For example, N’-[(2-chloro-5-nitrophenyl)methylidene]-2-[2-[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl]acetohydrazide exhibited significant antioxidant activity. These compounds may play a role in oxidative stress management .

Antimicrobial Activity

Antioxidant Activity

作用機序

Target of Action

The primary targets of N-ethyl-1H-1,3-benzimidazol-2-amine Benzimidazole derivatives, which include n-ethyl-1h-1,3-benzimidazol-2-amine, are known to interact with a wide range of biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

The exact mode of action of N-ethyl-1H-1,3-benzimidazol-2-amine Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These activities suggest that N-ethyl-1H-1,3-benzimidazol-2-amine may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

The specific biochemical pathways affected by N-ethyl-1H-1,3-benzimidazol-2-amine Given the wide range of biological activities exhibited by benzimidazole derivatives, it is likely that n-ethyl-1h-1,3-benzimidazol-2-amine affects multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of N-ethyl-1H-1,3-benzimidazol-2-amine The benzimidazole core is a common feature in many drugs, suggesting that n-ethyl-1h-1,3-benzimidazol-2-amine may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of N-ethyl-1H-1,3-benzimidazol-2-amine Benzimidazole derivatives are known to exhibit a broad range of biological activities, suggesting that n-ethyl-1h-1,3-benzimidazol-2-amine may have diverse molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-ethyl-1H-1,3-benzimidazol-2-amine The stability and efficacy of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .

将来の方向性

Benzimidazole compounds have been found to have a wide range of pharmacological applications, making them a moiety of choice for future drug development . Their excellent properties, like increased stability, bioavailability, and significant biological activity, have increased interest in these compounds .

特性

IUPAC Name |

N-ethyl-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKRGCMCKQWDHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-1H-1,3-benzimidazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [(1-nitro-2-naphthyl)oxy]acetate](/img/structure/B2619626.png)

![4-((2-(4-fluorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2619628.png)

![ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B2619630.png)

![N-benzyl-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2619632.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2619637.png)

![(3Z)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2619643.png)

![3-(3-Fluorophenoxymethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2619644.png)

![2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2619648.png)